molecular formula C21H20N2O3S B2643430 N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477550-90-6

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2643430
CAS No.: 477550-90-6
M. Wt: 380.46
InChI Key: LXBUHYWMWUBSBY-UHFFFAOYSA-N
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Description

N-(4-(4-Isopropylphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a synthetic small molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a thiazole ring substituted with a 4-isopropylphenyl group. Its synthesis typically involves coupling reactions (e.g., using HATU/DIPEA) between the dihydrodioxine carboxamide and functionalized thiazole precursors, followed by purification via column chromatography .

Properties

IUPAC Name

N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-13(2)14-3-5-15(6-4-14)17-12-27-21(22-17)23-20(24)16-7-8-18-19(11-16)26-10-9-25-18/h3-8,11-13H,9-10H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBUHYWMWUBSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas under acidic conditions . The benzo[d][1,4]dioxine moiety can be introduced via a cyclization reaction involving appropriate dihydroxybenzene derivatives . The final step involves the coupling of the thiazole and benzo[d][1,4]dioxine intermediates with a carboxamide group under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzo[d][1,4]dioxine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability . The carboxamide group can form hydrogen bonds with biological targets, stabilizing the compound’s interaction with these targets .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
Target Compound 4-(4-Isopropylphenyl)-thiazol-2-yl C22H21N2O3S 393.48 Not explicitly reported; inferred lipophilicity due to isopropyl group -
N-(4-Chlorophenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide 4-Chlorophenethyl C18H17ClNO3 330.79 β1i inhibition: 25%; β5i inhibition: 36%
8-(Butylthio)ethoxy-N-(4-trifluoromethylphenyl)-... (Compound 21) 8-(Butylthio)ethoxy, 4-CF3phenyl C23H24F3NO3S 456.15 Melting point: 176–178°C; purity >95%
N-(4-Acetamidophenyl-thiazol-2-yl)-... (CAS 790237-66-0) 4-Acetamidophenyl-thiazol-2-yl C24H22N4O5S 478.52 Higher molecular weight due to acetamido group
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (Compound 18) 1,3,4-Oxadiazole, thiomethoxy C17H13N3O4S2 387.43 Purity: 97.2% (HPLC); white solid

Key Observations :

  • Thermal Stability : Melting points of analogs vary widely (88–178°C), correlating with molecular symmetry and intermolecular interactions. The target compound’s stability remains uncharacterized but may align with trends observed in .
  • Synthetic Complexity: The target compound’s synthesis shares methodologies (e.g., HATU-mediated coupling) with quinoline-linked analogs , though yields and purity depend on substituent reactivity.

Pharmacokinetic and Industrial Considerations

  • Commercial Availability : Several analogs (e.g., N-(4-fluorobenzo[d]thiazol-2-yl)-... hydrochloride) are supplied by pharmaceutical companies , suggesting industrial interest in this scaffold. The target compound’s commercial viability remains unverified.
  • Purity and Characterization : Analogs synthesized via similar routes (e.g., HATU coupling ) achieve >95% purity, as confirmed by HPLC and NMR . The target compound likely adheres to these standards.

Biological Activity

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a thiazole ring and a benzo[dioxine] moiety, suggesting diverse pharmacological properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

N 4 4 isopropylphenyl thiazol 2 yl 2 3 dihydrobenzo b 1 4 dioxine 6 carboxamide\text{N 4 4 isopropylphenyl thiazol 2 yl 2 3 dihydrobenzo b 1 4 dioxine 6 carboxamide}

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial and antifungal activities. The mechanism of action is primarily through the disruption of microbial cell membranes and inhibition of essential metabolic processes.

  • Mechanism of Action : The compound interacts with bacterial and fungal cell membranes, leading to cell lysis. It may also inhibit key enzymes involved in cell wall synthesis, contributing to its antimicrobial efficacy.

Anti-inflammatory Effects

Thiazole derivatives have been studied for their anti-inflammatory properties. Some studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.

  • Case Study : A series of thiazole derivatives were tested for their ability to inhibit COX enzymes. Compounds with specific substitutions demonstrated strong anti-inflammatory activity in animal models .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. The compound's ability to interfere with cancer cell proliferation has been observed in vitro.

  • Research Findings : In vitro assays showed that the compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Research Applications

The compound is being explored for various applications in scientific research:

  • Medicinal Chemistry : As a building block for synthesizing more complex thiazole derivatives.
  • Pharmacology : Investigated for its potential use in treating bacterial and fungal infections as well as inflammatory diseases.
  • Material Science : Used in developing new materials with antimicrobial properties.

Data Summary Table

Activity TypeObserved EffectsReference
AntimicrobialDisruption of microbial membranes
Anti-inflammatoryInhibition of COX enzymes
AntitumorCytotoxic effects on cancer cells

Q & A

Q. What are the standard synthetic routes for this compound?

  • Synthesis involves: (i) Coupling of 4-isopropylphenylthiazol-2-amine with 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid using carbodiimide reagents (e.g., EDCI/HOBt). (ii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Reaction conditions (e.g., anhydrous DMF, 0°C to room temperature) minimize side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Key parameters :
  • Temperature : Lower temperatures (0–5°C) reduce side-product formation during coupling .
  • Catalysts : Palladium or copper catalysts enhance heterocycle formation (e.g., Suzuki-Miyaura coupling for aromatic substitutions) .
  • Solvent : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
  • Workflow : Use Design of Experiments (DoE) to statistically optimize variables (e.g., reactant ratios, time) .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Approaches :
  • Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for batch-to-batch compound purity .
  • Dose-response curves : Compare IC50 values under consistent conditions (pH, temperature).
  • Structural analogs : Test derivatives to isolate the impact of specific substituents (e.g., isopropyl vs. ethyl groups) .

Q. What strategies are effective in designing derivatives to enhance target selectivity?

  • Rational design :
  • Bioisosteric replacement : Substitute the thiazole ring with oxadiazole to alter electronic properties .
  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO2) on the phenyl ring to enhance binding to hydrophobic enzyme pockets .
  • SAR studies : Use molecular docking (AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Data Analysis and Methodological Considerations

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Protocol :
  • Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours.
  • Monitor degradation via LC-MS/MS and quantify metabolites.
  • Compare stability with analogs to identify structural vulnerabilities (e.g., hydrolyzable amide bonds) .

Q. What computational methods are recommended for predicting the compound’s ADMET properties?

  • Tools :
  • SwissADME : Predicts bioavailability, blood-brain barrier permeability, and CYP450 interactions.
  • ProTox-II : Estimates toxicity endpoints (e.g., LD50, hepatotoxicity).
  • Molecular dynamics simulations (GROMACS) : Assess binding persistence with targets over time .

Contradictions and Limitations in Current Research

Q. Why do some studies report conflicting results on the compound’s cytotoxicity?

  • Potential factors :
  • Purity discrepancies : Impurities (e.g., unreacted starting materials) may skew bioactivity .
  • Cell line variability : Differences in metabolic enzymes (e.g., cytochrome P450 expression) affect compound activation .
  • Solution : Replicate studies with HPLC-purified batches and standardize cell culture protocols .

Q. How can environmental degradation pathways of this compound be systematically studied?

  • Methodology :
  • Photolysis experiments : Expose the compound to UV light (254 nm) and analyze breakdown products via GC-MS.
  • Biodegradation assays : Use soil microcosms to track microbial metabolism over 30 days.
  • Ecotoxicity screening : Test effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

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